3-(3-Methylsulfonylpropyl)-6-propan-2-ylpyrimidin-4-one
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Overview
Description
3-(3-Methylsulfonylpropyl)-6-propan-2-ylpyrimidin-4-one is a synthetic organic compound that belongs to the pyrimidinone class of chemicals. This compound is characterized by the presence of a pyrimidine ring substituted with a methylsulfonylpropyl group and a propan-2-yl group. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylsulfonylpropyl)-6-propan-2-ylpyrimidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-methylsulfonylpropylamine and 6-propan-2-ylpyrimidin-4-one.
Condensation Reaction: The intermediates undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired pyrimidinone compound.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylsulfonylpropyl)-6-propan-2-ylpyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methylsulfonylpropyl)-6-propan-2-ylpyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methylsulfonylpropyl)-6-propan-2-ylpyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylsulfonylpropyl)-6-methylpyrimidin-4-one: Similar structure but with a methyl group instead of a propan-2-yl group.
3-(3-Methylsulfonylpropyl)-6-ethylpyrimidin-4-one: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
3-(3-Methylsulfonylpropyl)-6-propan-2-ylpyrimidin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yl group may enhance its lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
3-(3-methylsulfonylpropyl)-6-propan-2-ylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-9(2)10-7-11(14)13(8-12-10)5-4-6-17(3,15)16/h7-9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQOLNBRHXWIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CCCS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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